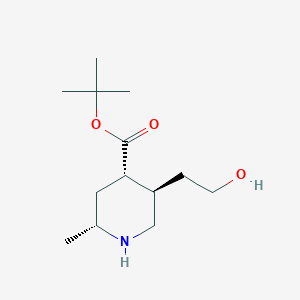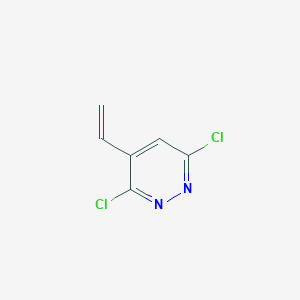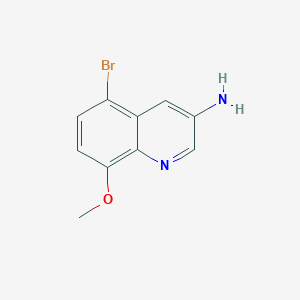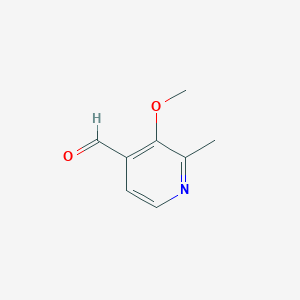
6-Methylpyridazin-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyridazin-3-ylamine is an organic compound with the molecular formula C5H7N3 It is a derivative of pyridazine, characterized by a methyl group at the 6th position and an amino group at the 3rd position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridazin-3-ylamine typically involves the reaction of 6-methylpyridazine with ammonia or an amine source. One common method includes the use of 6-methylpyridazine-3-carboxylic acid as a starting material, which undergoes amination to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridazin-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridazines, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methylpyridazin-3-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methylpyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but without the methyl and amino groups.
Pyrimidine: Another diazine compound with nitrogen atoms at different positions.
Pyrazine: A related compound with nitrogen atoms at the 1 and 4 positions.
Uniqueness: 6-Methylpyridazin-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69184-73-2 |
|---|---|
Molecular Formula |
C5H8ClN3 |
Molecular Weight |
145.59 g/mol |
IUPAC Name |
6-methylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-3-5(6)8-7-4;/h2-3H,1H3,(H2,6,8);1H |
InChI Key |
YMILTSYUXJFHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Tyr11]-somatostatin](/img/structure/B12331319.png)

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12331346.png)

![2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12331359.png)
![6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione](/img/structure/B12331377.png)


![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12331386.png)
![4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12331387.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12331392.png)


